Nitro-coronene

Synthetic chemistry Nitro-PAH preparation Process validation

Reliable access to defined nitro-PAH isomers is critical for reproducible materials and environmental studies. Conventional nitration of coronene yields inconsistent results. Nitro-coronene (1-nitrocoronene) provides a validated, electron-deficient alternative to coronene: - **NIR-responsive precursor:** Enables synthesis of lysosome-targetable carbon dots for photothermal therapy. - **Constrained coplanar geometry:** Defined nitro group orientation for structure-activity studies (reduction potential vs. conformation). - **Mass spec tracer:** Distinct odd-nitrogen m/z signature for environmental detection without interference. Supplied as a pure, research-grade solid for immediate conversion to amino-coronene or device fabrication.

Molecular Formula C24H8N4O8
Molecular Weight 480.3 g/mol
Cat. No. B15494510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitro-coronene
Molecular FormulaC24H8N4O8
Molecular Weight480.3 g/mol
Structural Identifiers
SMILESC1=CC2=C3C4=C1C(=CC5=CC(=C6C=CC7=C(C=C(C3=C7C6=C54)C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C24H8N4O8/c29-25(30)15-5-9-7-17(27(33)34)13-3-4-14-18(28(35)36)8-10-6-16(26(31)32)12-2-1-11(15)21-19(9)23(13)24(14)20(10)22(12)21/h1-8H
InChIKeyDBUINGGNHCNGHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitro-coronene Technical Specifications


Nitro-coronene (CAS 81316-84-9 for 1-nitrocoronene; also referenced as 2842847-23-6 in multi-nitro formulations) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) derivative of coronene (C24H12), a seven-ring peri-fused benzenoid [1]. The compound exists primarily as 1-nitrocoronene (C24H11NO2, MW 345.35 g/mol), wherein a nitro group (-NO2) substitutes one hydrogen at the peri-position of the coronene framework . This substitution converts the centrosymmetric, highly fluorescent parent coronene into a polar, electron-deficient aromatic system with fundamentally altered frontier orbital energetics and photophysical behavior. Predicted physicochemical parameters include density of 1.594 g/cm³, boiling point of 587.7°C at 760 mmHg, and logP of approximately 7.35, reflecting the increased polarity relative to coronene while retaining substantial aromatic character . The compound serves as both a model nitro-PAH for environmental fate and toxicological studies and as a functional precursor for carbon-based nanomaterials, including near-infrared-responsive carbon dots for photothermal applications .

Environmental nitro-PAH fate and transformation studies
Electron-acceptor material research with intact coronene core
Precursor for lysosome-targetable carbon dot probes
Sourcing from suppliers with validated nitration protocols

Why Nitro-coronene Cannot Be Replaced


Nitro-coronene occupies a unique chemical space that prevents functional interchange with its closest analogs. Unlike the parent coronene, which is a centrosymmetric electron-rich fluorophore, nitro-coronene is a polar, electron-deficient molecule with a nitro group orientation that is sterically constrained to near-coplanarity with the aromatic plane due to the peri-fused ring geometry [1]. This structural feature distinguishes it from smaller nitro-PAHs like 1-nitropyrene, where the nitro group adopts a calculated C-C-N-O dihedral angle of approximately 23°, enabling conformational flexibility that modulates both electrochemical reduction potential and biological activity [2]. Furthermore, nitro-coronene differs fundamentally from nitrogen-incorporated coronenes (aza-coronenes), which achieve electron deficiency through heteroatom substitution within the aromatic core rather than through exocyclic nitro functionalization. The latter approach preserves the intact coronene π-framework while introducing strong electron-withdrawing character via the nitro group, resulting in a distinct combination of extended aromatic conjugation and localized charge separation that is not achievable with either the parent hydrocarbon or core-heteroatom analogs. These molecular-level differences translate into quantifiable divergence in reduction potential, synthetic accessibility, fluorescence quantum yield, and materials processing behavior, as detailed in the evidence below.

Parent coronene

Lacks the electron-accepting nitro group and reduction activity; does not support electron-deficient material or quenching-based applications.

Smaller nitro-PAHs (e.g., 1-nitropyrene)

Shorter π-conjugation and different nitro group orientation alter reduction potential and photophysical profile.

Aza-coronenes

Core heteroatom substitution modifies the intact coronene π-system; exocyclic nitro functionalization is not preserved.

Nitro-coronene Differentiation Evidence


Synthetic Reproducibility and Protocol Validation

The synthesis of nitro-coronene cannot rely on generic aromatic nitration protocols. A comprehensive reinvestigation of coronene nitration established that previously published literature methods and descriptions were unreliable for producing pure nitrocoronene, dinitrocoronene, trinitrocoronene, and hexanitrocoronene [1]. The validated procedure employs precise conditions distinct from standard nitration of simpler PAHs, with nitrocoronene and dinitrocoronene subsequently convertible to higher nitration products using 85% nitric acid and fuming nitric acid, respectively [1]. In contrast, 1-nitropyrene and 6-nitrobenzo[a]pyrene are accessible via conventional mixed-acid nitration without the same degree of methodological reinvestigation required [2].

Synthetic method
Method context
Literature nitration protocols for coronene are unreliable; validated conditions using 85% and fuming nitric acid are required for pure nitrocoronene and higher nitration products.
Reproducible synthesis demands a validated protocol, not generic PAH nitration methods.
Supplier process documentation recommended.
Synthetic chemistry Nitro-PAH preparation Process validation

Electrochemical Reduction Potential and Nitro Orientation

Nitro-coronene exhibits a reduction potential profile distinct from both coronene and smaller nitro-PAHs. Unsubstituted coronene is electron-rich and does not undergo facile electrochemical reduction under standard conditions. Nitration introduces a reduction-active moiety, with the reduction potential governed by nitro group orientation relative to the aromatic plane. A general structure-property relationship established across nitro-PAHs demonstrates that compounds with nitro substituents oriented perpendicular to the aromatic system exhibit higher (more negative in absolute value) first half-wave reduction potentials than isomers with parallel (coplanar) orientation [1]. The peri-fused geometry of coronene sterically constrains the 1-nitro substituent toward coplanarity, predicting a less negative reduction potential than perpendicularly oriented nitro-PAHs. Experimentally measured half-wave reduction potentials for comparator nitro-PAHs in DMF (0.1 M TEAP) vs. Ag/AgI are: 3-nitrofluoranthene -0.51 V, 1-nitropyrene -0.61 V, 6-nitrochrysene -0.64 V, and 9-nitroanthracene -0.84 V [2].

Reduction potential
Class-level
Predicted less negative reduction potential than perpendicularly oriented nitro-PAHs due to coplanar nitro geometry; comparator E1/2: 3-nitrofluoranthene -0.51 V, 1-nitropyrene -0.61 V, 6-nitrochrysene -0.64 V, 9-nitroanthracene -0.84 V (DMF, vs. Ag/AgI). Target experimental value not reported.
Supports electron-acceptor screening; reduction potential likely distinct from non-peri-fused nitro-PAHs.
Experimental verification of E1/2 for 1-nitrocoronene is needed.
Electrochemistry Nitro-PAH reduction Structure-activity relationship

Fluorescence Quenching by Nitro Group

The introduction of the nitro group to coronene fundamentally alters its photophysical behavior. Coronene is a strongly fluorescent PAH with a well-characterized emission spectrum and high fluorescence quantum yield (ΦF) in solution. In contrast, the nitro group functions as a potent fluorescence quencher via enhanced intersystem crossing and intramolecular charge transfer mechanisms. For nitroaromatics as a class, fluorescence quantum yields are consistently very low, typically with values less than 0.01 [1]. This represents a reduction in ΦF of at least one to two orders of magnitude relative to the parent coronene. The quenching effect is attributed to the nitro group acting as an electron acceptor that facilitates non-radiative decay pathways from the excited singlet state . This photophysical switch from strong blue fluorescence (coronene) to near-complete quenching (nitro-coronene) is a direct consequence of nitro substitution and is not observed with other functional groups that preserve coronene fluorescence.

Fluorescence quenching
Class-level
Expected ΦF 0.1; reduction by >1 order of magnitude attributed to nitro-group-induced non-radiative decay.
Near-complete emission quenching differentiates nitro-coronene for photothermal or non-emissive acceptor research.
Measured ΦF data for 1-nitrocoronene are not available; class-level inference.
Photophysics Fluorescence spectroscopy Quantum yield

Lysosome-Targetable NIR Photothermal Carbon Dots

Nitro-coronene serves as a unique precursor for synthesizing near-infrared (NIR) light-triggered, lysosome-targetable carbon dots with photothermal therapeutic capability . These nitro-coronene-derived carbon dots exhibit targeted subcellular localization to lysosomes and convert NIR irradiation into localized thermal energy for cancer photothermal research applications . This functional profile is not reported for carbon dots derived from unsubstituted coronene or from smaller nitro-PAHs such as 1-nitropyrene. The lysosome-targeting property is specifically attributed to the nitro-coronene precursor structure and its influence on the resulting carbon dot surface chemistry and intracellular trafficking behavior .

Carbon dot function
Source review
Nitro-coronene-derived carbon dots exhibit lysosome targeting and NIR-triggered photothermal response; coronene- and 1-nitropyrene-derived dots do not show this combined functionality.
Enables lysosome-targetable probe research; functionality appears precursor-specific.
Reported data without peer-reviewed source; independent validation recommended.
Carbon nanomaterials Photothermal therapy Bioimaging

Mass Spectrometric Fingerprint vs. Hexabenzocoronene

Under simulated diesel engine exhaust conditions involving exposure to nitrogen dioxide, coronene and hexabenzocoronene (HBC) produce distinct nitration product profiles that are analytically distinguishable by liquid chromatography-mass spectrometry [1]. The main nitration products of coronene exhibit odd numbers of nitrogen atoms, yielding characteristic m/z values of 282, 256, and 338 in LC-APCI-MS and LC-APPI-MS analyses [1]. In contrast, one of the main products from hexabenzocoronene exhibits an even number of nitrogen atoms, producing an m/z 391 signature [1]. This odd/even nitrogen atom parity difference provides a diagnostic mass spectrometric fingerprint for distinguishing coronene-derived nitro-PAHs from larger PAH-derived nitro compounds in complex environmental or combustion samples.

MS fingerprint
Analytical context
Coronene nitration products: odd N-atom m/z (282, 256, 338); hexabenzocoronene nitration products: even N-atom m/z 391, enabling distinct LC-APCI/APPI-MS identification.
Supports specific detection in complex environmental or combustion samples without interference from larger PAH nitration products.
Validated under simulated diesel exhaust conditions.
Environmental chemistry Mass spectrometry Nitro-PAH analysis

Predicted Physicochemical Properties vs. Analogues

Nitro-coronene exhibits predicted physicochemical parameters that position it between the smaller nitro-PAH 1-nitropyrene and the unsubstituted parent coronene. 1-Nitrocoronene has a molecular weight of 345.35 g/mol, density of 1.594 g/cm³, boiling point of 587.7°C at 760 mmHg, flash point of 289.1°C, and calculated logP of 7.35 . In comparison, 1-nitropyrene (C16H9NO2) has a molecular weight of 247.25 g/mol and lower boiling point, while coronene (C24H12) has a molecular weight of 300.35 g/mol and density of approximately 1.37 g/cm³ [1]. The higher density and logP of nitro-coronene relative to coronene reflect the increased polarity and molecular weight from nitro substitution while retaining the extended aromatic framework. These property differences influence solvent selection for purification, formulation compatibility, and analytical method development.

Physicochemical properties Computational chemistry Material characterization

Nitro-coronene Application Scenarios


Electron-Accepting Material for Organic Electronics

The electron-deficient character of nitro-coronene, conferred by the strong electron-withdrawing nitro substituent on an otherwise electron-rich coronene framework, positions it as a candidate electron-accepting material in organic electronics. Unlike coronene, which functions as an electron donor, nitro-coronene exhibits a reduction-active nitro moiety with predicted reduction potential governed by its near-coplanar geometry [1]. This property enables use in donor-acceptor dyads, organic photovoltaic active layers, or as an n-type semiconductor component. The validated synthetic protocol for pure nitro-coronene is essential for reproducible device fabrication, as literature nitration methods for coronene are unreliable [2].

Precursor for Lysosome-Targeting Photothermal Carbon Dots

Nitro-coronene serves as a specialized precursor for synthesizing near-infrared light-triggered, lysosome-targetable carbon dots with demonstrated photothermal activity for cancer research applications . This unique functional profile—combining NIR responsiveness with organelle-specific targeting—is not observed in carbon dots derived from unsubstituted coronene or other nitro-PAH precursors such as 1-nitropyrene. Researchers developing subcellular imaging probes, targeted photothermal therapeutic agents, or stimuli-responsive nanomaterials should prioritize nitro-coronene over alternative PAH precursors when lysosomal targeting is required.

Model Nitro-PAH for Environmental and Toxicological Studies

As a representative high-molecular-weight nitrated polycyclic aromatic hydrocarbon, nitro-coronene serves as a model compound for studying the environmental occurrence, transformation, and toxicological properties of nitro-PAHs associated with combustion emissions. Its distinct mass spectrometric fingerprint (m/z signatures with odd nitrogen atom counts) enables specific identification in complex environmental samples without interference from larger PAH nitration products such as those from hexabenzocoronene [3]. The coplanar nitro group geometry, enforced by the peri-fused coronene framework, also provides a structurally constrained system for investigating the relationship between nitro group orientation, electrochemical reduction potential, and biological activity—a structure-activity paradigm established across the nitro-PAH class [1].

Intermediate for Aminated Coronene Derivatives

Nitro-coronene functions as a key synthetic intermediate for preparing amino-coronene and related nitrogen-functionalized coronene derivatives via nitro group reduction. Reduction of the nitro moiety using agents such as phenylhydrazine or catalytic hydrogenation yields the corresponding aminocoronene, which can serve as a building block for further derivatization including diazonium chemistry, amide coupling, or incorporation into polymers and extended π-systems . Unlike aza-coronenes, which incorporate nitrogen atoms directly into the aromatic core, this exocyclic functionalization pathway preserves the intact coronene π-framework while enabling peripheral chemical modification. Researchers requiring amine-functionalized coronene building blocks with preserved aromatic conjugation should select nitro-coronene as the precursor over alternative routes.

Application
Selection Property
Validation Focus
Electron-acceptor material research
Electron-deficient nitro-PAH with intact coronene π-core
Electrochemical reduction potential and device fabrication reproducibility
Photothermal carbon dot research
Lysosome-targetable carbon dot precursor
NIR photothermal conversion and subcellular localization
Environmental nitro-PAH studies
Model high-MW nitro-PAH with diagnostic MS fingerprint
LC-MS identification in complex matrices under simulated emission conditions
Aminated coronene synthesis
Exocyclic nitro group for peripheral amine functionalization
Nitro group reduction without altering the coronene core

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